molecular formula C11H13N3O4 B1461198 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro- CAS No. 97224-58-3

4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-

Cat. No. B1461198
CAS RN: 97224-58-3
M. Wt: 251.24 g/mol
InChI Key: DLWAVFIOUHJFFQ-YIZRAAEISA-N
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Description

“4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-” is a compound that has been explored for its potential biological and chemotherapeutic importance . It has been used in the synthesis of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .


Synthesis Analysis

The synthesis of this compound involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines . A series of new pyrrolo[2,3-d]pyrimidine derivatives were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .


Chemical Reactions Analysis

In the chemical reactions, some 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones were converted to 2-(6-aryl-4-oxo-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-3-yl)acetohydrazides through intermediate esters .


Physical And Chemical Properties Analysis

One of the synthesized compounds, 2-[6-(4-Methylphenyl)-4-oxo-7-phenyl-4,7-di­hydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl]-N′-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene)aceto­hydrazide, was reported to have a yield of 93%, melting point of 229–231°C, and certain IR spectrum values .

Scientific Research Applications

Ambiguous Base-pairing Properties

The compound has been explored for its ambiguous base-pairing properties against the four canonical DNA constituents. Its structural configuration allows it to form uncommon hydrogen bonds, contributing to its unique base-pairing capabilities. This characteristic is vital for studying DNA structure and function, as well as for designing nucleic acid-based biotechnological tools and therapeutics (Seela et al., 2008).

Synthesis and Properties of Novel Nucleoside Derivatives

Research has focused on synthesizing novel nucleoside derivatives possessing unique skeletal structures, such as the 2,3,5,6-tetraazabenzo[cd]azulene skeleton. These derivatives exhibit stability under various conditions and potentially serve as models for studying nucleoside behavior and interactions in biochemical pathways. The synthetic methods and properties of these novel derivatives contribute to our understanding of nucleoside chemistry and its applications in drug discovery and development (Hirama et al., 2010).

Antimicrobial and Antiviral Agents

A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial and antiviral activities. These compounds demonstrated promising activity, making them potential candidates for developing new treatments against infectious diseases. The research highlights the compound's versatility as a backbone for creating agents that can combat a wide range of pathogens (Hilmy et al., 2021).

Structural and Conformational Analysis

The compound and its derivatives have been subject to detailed structural and conformational analysis, providing insights into their interaction mechanisms and stability under various conditions. This analysis is crucial for understanding the compound's behavior in biological systems and for designing nucleoside analogs with specific functions (Seela et al., 2005).

Future Directions

The compound and its derivatives have shown promising results in vitro against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . This suggests potential future directions in the development of new anti-TB compounds using cost-effective processes .

properties

IUPAC Name

7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-4-8-7(16)3-9(18-8)14-2-1-6-10(14)12-5-13-11(6)17/h1-2,5,7-9,15-16H,3-4H2,(H,12,13,17)/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWAVFIOUHJFFQ-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=CNC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-
Reactant of Route 2
4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-
Reactant of Route 3
4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-
Reactant of Route 4
4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-
Reactant of Route 5
4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-
Reactant of Route 6
4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-

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